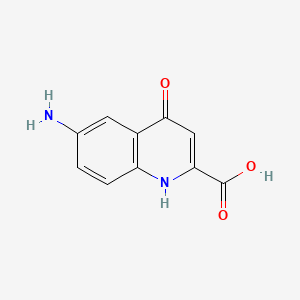

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEFSCNILAKRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxyquinoline-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as anthranilic acid derivatives.

Cyclization: The key step involves the cyclization of these derivatives to form the quinoline ring system. This can be achieved through various methods, including the Gould-Jacobs reaction and the Skraup synthesis.

Functional Group Introduction:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as bromine and chlorine, are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Synthetic Methods

The synthesis of 6-AHQCA typically involves cyclization reactions using anthranilic acid derivatives. Common methods include:

- Gould-Jacobs Reaction : This method facilitates the formation of the quinoline structure through cyclization.

- Skraup Synthesis : Another popular method that employs various reagents under controlled conditions to yield high purity products.

The industrial production of 6-AHQCA often incorporates optimized reaction conditions to enhance yield and purity, utilizing catalysts and controlled environments to achieve efficient synthesis.

Chemistry

In chemical research, 6-AHQCA serves as a crucial intermediate for synthesizing more complex quinoline derivatives. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—allows chemists to create compounds with tailored properties for specific applications.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinone derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Converts functional groups | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Introduces new substituents | Halogens, Nitro groups |

Biology

6-AHQCA exhibits notable biological activities, including:

- Antimicrobial Properties : Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.

- Cancer Therapeutics : Its ability to modulate signaling pathways related to cell growth and apoptosis positions it as a promising agent in cancer treatment.

A case study highlighted the compound's effectiveness against Staphylococcus aureus, where it demonstrated significant antimicrobial activity compared to standard antibiotics.

Medicine

The therapeutic potential of 6-AHQCA extends to:

- Neurodegenerative Disorders : Research is ongoing into its role in neuroprotection and potential benefits in diseases like Alzheimer's.

- Drug Development : Its unique functional groups allow for modifications that can enhance bioavailability and efficacy in drug formulations.

Industrial Applications

In industrial settings, 6-AHQCA is utilized in:

- Dyes and Pigments Production : The compound's chemical properties make it suitable for synthesizing vibrant dyes used in textiles and coatings.

- Agrochemicals : It serves as an intermediate in producing pesticides and herbicides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of 6-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The quinoline carboxylic acid family exhibits diverse bioactivity depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Key Differences in Physicochemical Properties

- Amino vs.

- Carboxylic Acid Position: Derivatives with -COOH at C4 (e.g., 2-phenyl-quinoline-4-carboxylic acids) exhibit different electronic effects and solubility profiles compared to C2-substituted analogs .

- Halogen Substituents: Chloro (e.g., 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) or fluoro groups improve metabolic stability but may increase toxicity .

Biological Activity

6-Amino-4-hydroxyquinoline-2-carboxylic acid (6-AHQCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-AHQCA is characterized by the following functional groups:

- Amino group at the 6th position

- Hydroxyl group at the 4th position

- Carboxylic acid group at the 2nd position

This unique arrangement contributes to its distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and biochemistry.

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Amino, hydroxyl, and carboxylic acid groups | Antimicrobial activity |

| Methyl 6-amino-4-hydroxyquinoline-2-carboxylate | Methyl ester, amino, and hydroxyl groups | Antiviral properties |

Antimicrobial Properties

6-AHQCA exhibits significant antimicrobial activity , effective against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antimicrobial agents.

Anticancer Effects

The compound has shown potential anticancer activity , with studies suggesting that it may induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.

Antiviral Activity

Recent investigations have highlighted the antiviral properties of 6-AHQCA. It has been shown to interfere with viral replication processes, making it a candidate for therapeutic development against viral infections.

The biological activity of 6-AHQCA can be attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound binds to various enzymes and receptors, inhibiting their activity. For instance, it may interact with enzymes involved in metabolic pathways critical for cellular function.

- Biochemical Pathways : It modulates several signaling pathways associated with inflammation, cell growth, and apoptosis. This multifaceted action contributes to its therapeutic effects across different disease models.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the effectiveness of 6-AHQCA against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Results indicated an IC50 value significantly lower than that of standard antibiotics, showcasing its potential as a novel antimicrobial agent.

-

Anticancer Mechanism Investigation :

- In vitro studies demonstrated that 6-AHQCA induces apoptosis in HeLa cells through intrinsic pathways. The compound's ability to downregulate anti-apoptotic proteins was noted, suggesting its role as a pro-apoptotic agent in cancer therapy.

-

Antiviral Efficacy Assessment :

- A recent study assessed the antiviral efficacy of 6-AHQCA against influenza virus strains. The results showed substantial inhibition of viral replication, indicating its potential application in antiviral drug development.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-amino-4-hydroxyquinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Pfitzinger reaction is a common synthetic route for quinoline-4-carboxylic acid derivatives, involving condensation of isatin derivatives with ketones in alkaline media . For this compound, modifications may include substituting the ketone with an amino-functionalized precursor and optimizing pH to stabilize the hydroxyl and amino groups. Key parameters include temperature (typically 80–100°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H NMR to verify aromatic proton environments (e.g., δ 6.5–8.5 ppm for quinoline protons) and C NMR for carbonyl (C=O, ~170 ppm) and quaternary carbons.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for CHNO: 204.0535 g/mol).

- FT-IR : Peaks at ~3400 cm (O–H/N–H stretch), 1680 cm (C=O stretch), and 1600 cm (C=N/C=C quinoline ring).

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Photodegradation : Store in amber vials at –20°C to prevent UV-induced decomposition.

- Hydrolysis : Monitor pH-dependent stability (e.g., aqueous solutions at pH 7.4 degrade <5% over 72 hours, but acidic/basic conditions accelerate breakdown).

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset temperatures (>150°C for most quinoline derivatives) .

Advanced Research Questions

Q. How do substituent effects (e.g., amino vs. methoxy groups) on the quinoline ring influence biological activity or binding affinity in drug discovery?

- Methodological Answer : Structure-activity relationship (SAR) studies compare:

- Amino group : Enhances hydrogen bonding with target proteins (e.g., antimicrobial targets like DNA gyrase).

- Hydroxy group : Increases solubility and metal chelation potential (relevant for anticancer applications).

- Methoxy group : Improves lipophilicity but may reduce metabolic stability. Computational docking (AutoDock Vina) and in vitro assays (MIC for antimicrobial activity) are used to quantify these effects .

Q. What crystallization strategies resolve polymorphism or hydrate formation in this compound?

- Methodological Answer : Screen solvents (e.g., DMSO, DMF, ethanol) under controlled humidity to isolate anhydrous vs. hydrate forms. X-ray diffraction (SC-XRD) identifies crystal packing motifs, while thermogravimetric analysis (TGA) quantifies hydrate water loss (e.g., ~5% weight loss at 100°C for monohydrate forms). Slow evaporation at 4°C often yields high-quality single crystals .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use software like SwissADME or ADMET Predictor to estimate:

- LogP : Predicted ~1.5 (moderate lipophilicity).

- Bioavailability : Likely low (<30%) due to high polarity from –COOH and –OH groups.

- Metabolic sites : CYP450-mediated oxidation at the quinoline ring or deamination of the amino group. Validate predictions with in vitro microsomal assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity differences : Impurities (e.g., residual solvents) can skew IC values. Validate purity via HPLC (>98%) before testing.

- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity with identical cell lines and incubation times).

- Structural misassignment : Reconfirm compound identity via 2D NMR (HSQC, HMBC) if synthetic routes differ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.